molecular formula C7H7BrO3 B6588705 3-(5-bromofuran-2-yl)propanoic acid CAS No. 1105193-35-8

3-(5-bromofuran-2-yl)propanoic acid

Cat. No. B6588705
CAS RN: 1105193-35-8
M. Wt: 219
InChI Key:
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Description

“3-(5-bromofuran-2-yl)propanoic acid” is a chemical compound that is related to 2-[(5-bromofuran-2-yl)formamido]propanoic acid . It has a molecular weight of 262.06 . It is stored at room temperature and is available in powder form .

Scientific Research Applications

3-(5-Bromofuran-2-yl)propanoic acid is widely used in scientific research. It has been used in the synthesis of a wide range of compounds, including pharmaceuticals, dyes, and polymers. It has also been used in the synthesis of a variety of organic compounds, such as esters, amides, and nitriles. In addition, it has been used in the synthesis of a variety of drugs, including antibiotics, anti-inflammatory agents, and anti-cancer agents.

Mechanism of Action

Target of Action

It’s known that the compound and its derivatives demonstrate good antimicrobial activity , suggesting that it may interact with targets in microbial cells such as enzymes or proteins that are essential for microbial growth and survival.

Mode of Action

It’s known that the compound and its derivatives are products of hydroarylation of the carbon–carbon double bond of 3-(furan-2-yl)propenoic acids and their esters by arenes under superelectrophilic activation conditions . This suggests that the compound may interact with its targets through electrophilic species in these transformations .

Biochemical Pathways

Given its antimicrobial activity , it’s plausible that the compound interferes with essential biochemical pathways in microbial cells, leading to their inhibition or death.

Result of Action

It’s known that the compound and its derivatives demonstrate good antimicrobial activity against yeast-like fungi candida albicans, escherichia coli, and staphylococcus aureus . This suggests that the compound’s action results in the inhibition or death of these microbial cells.

Advantages and Limitations for Lab Experiments

3-(5-Bromofuran-2-yl)propanoic acid has several advantages for use in laboratory experiments. It is a relatively stable compound that is easy to handle and store. It is also a relatively inexpensive reagent, which makes it a cost-effective choice for many laboratory experiments. However, it can react with a variety of compounds, so it is important to ensure that it is used in the appropriate conditions.

Future Directions

The potential applications of 3-(5-Bromofuran-2-yl)propanoic acid are vast and varied. Further research is needed to explore its potential for use in the synthesis of a variety of compounds, including pharmaceuticals, dyes, and polymers. In addition, further research is needed to explore its potential for use in the treatment of a variety of diseases, including cancer, inflammation, and depression. Additionally, further research is needed to explore its potential for use in the development of a variety of novel drugs. Finally, further research is needed to explore its potential for use in the development of new materials, such as polymers and dyes.

Synthesis Methods

3-(5-Bromofuran-2-yl)propanoic acid can be synthesized in a number of ways. One of the most common methods is the reaction of furfural and bromine in the presence of a base, such as sodium hydroxide or potassium hydroxide. This reaction yields a mixture of 3-(this compound-2-yl)propanoic acid and this compound-2-ylacetic acid. The mixture can then be separated by column chromatography.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(5-bromofuran-2-yl)propanoic acid involves the bromination of furan followed by the addition of a propanoic acid group to the resulting brominated furan.", "Starting Materials": [ "Furan", "Bromine", "Propanoic acid", "Sodium hydroxide", "Sulfuric acid", "Water" ], "Reaction": [ "Step 1: Bromination of furan", "Furan is reacted with bromine in the presence of sulfuric acid and water to yield 5-bromofuran.", "Step 2: Hydrolysis of 5-bromofuran", "5-bromofuran is hydrolyzed with sodium hydroxide to yield 5-bromofuran-2-ol.", "Step 3: Conversion of 5-bromofuran-2-ol to 3-(5-bromofuran-2-yl)propanoic acid", "5-bromofuran-2-ol is reacted with propanoic acid in the presence of sulfuric acid to yield 3-(5-bromofuran-2-yl)propanoic acid." ] }

CAS RN

1105193-35-8

Molecular Formula

C7H7BrO3

Molecular Weight

219

Purity

95

Origin of Product

United States

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